tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate
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Description
This compound, also known as tert-butyl (4-aminobenzyl)carbamate , is used in organic synthesis as an amine protecting group . It prevents unwanted reactions and is easy to remove, making selective reactions easier to achieve .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 4-nitrobenzoate with methanol in the presence of palladium on carbon (Pd/C). The mixture is stirred under hydrogen for several hours until complete .Molecular Structure Analysis
The molecular formula of this compound is C12H18N2O2 . The InChI Key is URXUHALBOWYXJZ-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)NC1=CC=C(CN)C=C1 .Chemical Reactions Analysis
This compound is used in the preparation of degradation agents for Cyclin dependent kinase, which are useful for the treatment of cancer . It can also be used as an amine protecting agent and can be purified on cationic ion exchange resins .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.28 . It has a predicted density of 1.095±0.06 g/cm3 , a melting point of 64-68 °C (lit.) , and a predicted boiling point of 300.1±25.0 °C . It is a solid and is white in color .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)-3-fluorophenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,7-8,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMAERVCPKJVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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